molecular formula C18H16Cl2N4OS B2461950 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-06-8

3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2461950
CAS No.: 477853-06-8
M. Wt: 407.31
InChI Key: LOSWLYRHIYLPMP-UHFFFAOYSA-N
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Description

The compound “3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridinone ring, and a dichlorobenzyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the 1,2,4-triazole ring, which is a heterocyclic ring containing three nitrogen atoms . The allyl and methylsulfanyl groups attached to this ring could provide additional structural features .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the 1,2,4-triazole ring could influence its acidity and basicity .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Derivatives : This compound and its derivatives are synthesized through various chemical reactions, including cyclization and alkylation processes. Such derivatives have potential applications in various chemical and pharmaceutical domains (Mekuskiene & Vainilavicius, 2006).

  • Formation of Schiff Bases : The formation of Schiff bases containing the 1,2,4-triazole ring, a structure closely related to the compound , demonstrates its potential utility in creating new chemical entities. These bases have broad applications in the synthesis of pharmacologically active compounds (Mobinikhaledi et al., 2010).

Experimental and Theoretical Studies

  • Structural and Molecular Studies : Detailed structural, molecular, and theoretical studies, including FTIR, FT-NMR, UV–Visible, and X-ray diffraction, have been carried out on similar compounds. This highlights the importance of these compounds in understanding molecular interactions and properties (Ataol & Ekici, 2014).

Applications in Various Fields

  • Antioxidant Properties : Certain derivatives show significant antioxidant properties, indicating potential applications in areas requiring free radical scavenging or oxidative stress reduction (Bekircan et al., 2008).

  • Corrosion Inhibition : This compound demonstrates effectiveness in inhibiting corrosion, particularly in mild steel. This application is vital in industrial processes where corrosion prevention is essential (Orhan et al., 2012).

  • Antimicrobial Activities : Synthesized derivatives of similar compounds exhibit notable antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Bayrak et al., 2009).

  • Antitumor Activities : Some derivatives demonstrate antitumor activities, indicating potential in cancer research and drug development (Rui, 2008).

  • Catalytic Applications : The compound's derivatives have been used in catalytic applications, such as in Suzuki-Miyaura reactions, important in organic synthesis (Amadio et al., 2012).

  • Surface Activity : Derivatives of the compound have been studied for their surface activity, indicating potential applications in material science and engineering (El-Sayed, 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could be due to interactions with biological macromolecules, possibly influenced by the presence of the 1,2,4-triazole ring .

Future Directions

The study of this compound could provide interesting insights into the properties of 1,2,4-triazole derivatives and could potentially lead to the development of new materials or pharmaceuticals .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS/c1-3-8-24-16(21-22-18(24)26-2)14-5-4-9-23(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSWLYRHIYLPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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